2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Pyrazole Ring: This step often involves the cyclization of hydrazine derivatives with diketones or β-ketoesters.
Construction of the Triazole Ring: This can be achieved through the reaction of the pyrazole intermediate with azides or nitriles under cyclization conditions.
Pyrimidine Ring Formation: The final step involves the condensation of the triazole-pyrazole intermediate with appropriate aldehydes or ketones in the presence of catalysts like trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry techniques to enhance reaction efficiency and yield. Catalysts such as palladium or copper can be employed to facilitate the cyclization and coupling reactions, ensuring high purity and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with various biological targets makes it a candidate for the development of anti-cancer, anti-inflammatory, and antimicrobial agents .
Industry
Industrially, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are exploited to enhance the performance of these materials .
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the o-tolyl group, resulting in different chemical properties and applications.
7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Lacks the pyridin-4-yl group, affecting its reactivity and biological activity.
Uniqueness
The presence of both pyridin-4-yl and o-tolyl groups in 2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine imparts unique electronic and steric properties, enhancing its versatility in various applications. This combination allows for more diverse interactions with biological targets and improved performance in material science applications .
Properties
IUPAC Name |
10-(2-methylphenyl)-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7/c1-12-4-2-3-5-15(12)25-17-14(10-21-25)18-22-16(23-24(18)11-20-17)13-6-8-19-9-7-13/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXFCWCMGWDDAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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